2-acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-acetamido-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-6-4-5-7-13(10)16-19-11(2)14(22-16)8-18-15(21)9-17-12(3)20/h4-7H,8-9H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKTWHHKDQYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CNC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Acetamido-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Properties
- Molecular Weight : 298.38 g/mol
- CAS Number : 1705949-91-2
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.
Antimicrobial Activity
Recent studies have shown that compounds within the thiazole family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | E. coli | 32 µg/mL |
| Thiazole Derivative B | S. aureus | 16 µg/mL |
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential. A study on thiosemicarbazone derivatives indicated that they promote apoptosis in cancer cells through mitochondrial pathways. Similarly, this compound may induce cell death in cancer cell lines by enhancing oxidative stress and disrupting mitochondrial function.
Case Study:
A recent investigation utilized flow cytometry to assess the effects of thiazole derivatives on K562 leukemia cells. The results indicated that certain thiazole compounds exhibited a dose-dependent increase in apoptosis markers.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. In vitro assays demonstrated that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : By promoting mitochondrial dysfunction, the compound can trigger apoptosis in malignant cells.
- Modulation of Immune Response : The compound may alter the immune response by regulating cytokine production.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The o-tolyl group in the query compound introduces steric hindrance and electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in NRMA-6) that enhance metabolic stability and target affinity .
- Bioactivity : Pyridinyl-substituted thiazoles () show statistically significant receptor modulation, suggesting the query compound’s pyridinyl-free structure may prioritize solubility over target specificity.
Thiazolidinone Hybrids ()
Thiazolidinone derivatives share a 4-oxo-2-thioxo-thiazolidin-5-ylidene core, differing in substituents at N3 and C5:
| Compound ID | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 |
| 12 | 5-Nitro-2-furyl, 4-fluorophenyl | 53 | 155–156 |
| 13 | 5-Nitro-2-furyl, 4-chlorophenyl | 58 | 159–160 |
Comparison :
- The query compound lacks the thiazolidinone ring, which in compounds 9–13 enables conjugation with aromatic systems (e.g., nitro-furyl) for enhanced π-π stacking and antimicrobial activity.
- Higher yields (e.g., 90% for compound 9) suggest more efficient synthesis protocols for thiazolidinones compared to the query compound’s multi-step amidation .
Amide-Functionalized Thiazoles ()
Key Differences :
- The query compound’s dual acetamide groups may reduce its reactivity compared to cyanoacetyl or carboxylic acid derivatives, favoring stability over synthetic versatility .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most reliable method for constructing 2,4-disubstituted thiazoles. For the target compound, the protocol involves:
- α-Bromo ketone precursor : 2-(o-Tolyl)-4-methyl-3-bromoacetylacetone, synthesized via Friedel-Crafts acylation of o-xylene followed by bromination.
- Thiourea derivative : Reacted with the α-bromo ketone under acidic conditions to form the thiazole ring.
Reaction Conditions :
Mechanism :
Alternative Suzuki-Miyaura Coupling
For enhanced regiocontrol, the Suzuki-Miyaura cross-coupling offers an alternative route:
- Boronic acid : 4-Methyl-2-(o-tolyl)thiazole-5-boronic acid.
- Halide partner : 5-Bromo-4-methylthiazole.
Conditions :
Functionalization at the 5-Position
Chloromethylation
Introducing a chloromethyl group at the thiazole’s 5-position enables subsequent amination:
Amination
The chloromethyl intermediate undergoes nucleophilic substitution with ammonia:
Acetylation of the Primary Amine
Single Acetylation
Double Acetylation
To install the second acetamide group:
- Reagent : Excess acetyl chloride in dichloromethane.
- Conditions : 0°C to RT, 4 hours.
- Yield : 88–92%.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent (Hantzsch) | Acetic acid | 78% → 82% | |
| Temperature | 80°C | 65% → 75% | |
| Reaction Time | 6 hours | 70% → 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
